1,4-Dideoxy-1,4-iminomannitol
Overview
Description
1,4-Dideoxy-1,4-iminomannitol is a polyhydroxylated pyrrolidine derivative. It is structurally related to mannitol, a sugar alcohol, but with the hydroxyl groups at positions 1 and 4 replaced by an imino group. This compound is known for its ability to inhibit glycosidases, particularly α-mannosidase, making it a valuable tool in biochemical research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dideoxy-1,4-iminomannitol can be synthesized efficiently and stereoselectively from D-mannose. The key intermediate in this synthesis is 2,3:5,6-di-O-isopropylidene-1,4-dideoxy-1,4-imino-D-mannitol. The synthesis involves several steps, including protection of hydroxyl groups, formation of the imino group, and deprotection .
Industrial Production Methods
These include protection and deprotection steps, as well as the use of reagents such as isopropylidene derivatives to achieve the desired stereochemistry and functional group transformations .
Chemical Reactions Analysis
Types of Reactions
1,4-Dideoxy-1,4-iminomannitol primarily undergoes substitution reactions due to the presence of the imino group. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, which react with the imino group to form N-substituted derivatives.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the imino group to a nitro group.
Reduction Reactions: Reducing agents like sodium borohydride can reduce the imino group to an amine.
Major Products Formed
N-Substituted Derivatives: These are formed through substitution reactions and include N-alkylated, N-alkenylated, N-hydroxyalkylated, and N-aralkylated derivatives.
Oxidized Products: These include nitro derivatives formed through oxidation reactions.
Reduced Products: These include amine derivatives formed through reduction reactions.
Scientific Research Applications
1,4-Dideoxy-1,4-iminomannitol has several applications in scientific research:
Mechanism of Action
1,4-Dideoxy-1,4-iminomannitol exerts its effects by inhibiting glycosidases, particularly α-mannosidase. The imino group in the compound mimics the transition state of the glycosidase-catalyzed hydrolysis of glycosidic bonds, allowing it to bind tightly to the enzyme’s active site. This binding prevents the enzyme from interacting with its natural substrate, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Dideoxy-1,4-imino-D-arabinitol: Another glycosidase inhibitor with a similar structure but different stereochemistry.
Swainsonine: A naturally occurring glycosidase inhibitor with a similar pyrrolidine core.
Deoxymannojirimycin: A glycosidase inhibitor with a similar mechanism of action but different structural features.
Uniqueness
1,4-Dideoxy-1,4-iminomannitol is unique due to its specific inhibition of α-mannosidase and its ability to be synthesized efficiently and stereoselectively from D-mannose. Its structural features allow for the formation of various N-substituted derivatives, providing a wide range of glycosidase inhibitory activities .
Properties
IUPAC Name |
(2R,3S,4R)-2-[(1R)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c8-2-4(10)5-6(11)3(9)1-7-5/h3-11H,1-2H2/t3-,4+,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNSAAIWCWTCTJ-JGWLITMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(N1)C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](N1)[C@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95189-02-9 | |
Record name | 1,4-Dideoxy-1,4-iminomannitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095189029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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